Strategic Sourcing & Technical Profile: 2-Bromo-4-methyl-N-(propan-2-yl)aniline
Strategic Sourcing & Technical Profile: 2-Bromo-4-methyl-N-(propan-2-yl)aniline
The following technical guide is structured to serve as an authoritative resource for sourcing, validating, and utilizing 2-bromo-4-methyl-N-(propan-2-yl)aniline . It prioritizes chemical precision, distinguishing this specific secondary amine from common regioisomers that often contaminate search results.
Research Grade Intermediate Guide | CAS: 1019616-06-8
Executive Summary
In the landscape of medicinal chemistry, 2-bromo-4-methyl-N-(propan-2-yl)aniline (also known as N-isopropyl-2-bromo-4-methylaniline) serves as a high-value scaffold for constructing nitrogen-containing heterocycles. Its specific substitution pattern—an ortho-bromine adjacent to a secondary amine—makes it an ideal precursor for intramolecular cyclization reactions (e.g., Buchwald-Hartwig or Heck types) to form substituted indoles, indolines, and benzimidazoles .
Sourcing this compound presents a unique challenge: it is frequently confused with its primary amine precursor or its ring-alkylated isomers in supplier catalogs. This guide provides the technical specifications to verify identity, a decision matrix for sourcing versus internal synthesis, and a validated quality control protocol.
Chemical Identity & Disambiguation
CRITICAL WARNING: Sourcing errors occur frequently due to nomenclature similarities. You must verify the CAS and structure before purchase.
| Feature | Target Compound | Common False Positive 1 | Common False Positive 2 |
| Name | 2-bromo-4-methyl-N-(propan-2-yl)aniline | 2-Bromo-4-methylaniline | 2-Bromo-4-isopropylaniline |
| CAS | 1019616-06-8 | 583-68-6 | 51605-97-1 |
| Structure | N-Isopropyl secondary amine | Primary amine (No N-alkyl) | Primary amine (Isopropyl on Ring) |
| Function | Cyclization Precursor | Starting Material | Different Scaffold |
Structural Visualization
The following diagram clarifies the structural differences to prevent procurement errors.
Strategic Sourcing Methodology
Given the niche status of this intermediate, "Research Grade" implies a purity of >97% by HPLC/GC, with specific attention to the absence of the primary amine starting material.
The "Buy vs. Make" Decision
Because stock levels for CAS 1019616-06-8 fluctuate, researchers often face a choice between back-ordering or synthesizing in-house.
Verified Supplier Landscape
Note: Inventory is dynamic. Always request a Certificate of Analysis (CoA) before PO issuance.
| Supplier Type | Vendor Examples | Reliability Notes |
| Primary Catalog | EON Biotech | Listed specifically with correct CAS. High probability of stock. |
| Regional Distributor | The Lab Chemical | Good for APAC region sourcing. |
| Custom Synthesis | ChemScene, BLD Pharm | Likely to synthesize on demand if stock is zero. |
| Aggregators | MolPort, eMolecules | Use to check global stock across multiple boutique vendors. |
Technical Synthesis Protocol (Internal Production)
If commercial sourcing fails, this compound can be synthesized reliably in-house. Direct alkylation of the aniline with isopropyl bromide is NOT recommended due to over-alkylation and elimination side reactions.
Recommended Route: Reductive Amination.
-
Starting Material: 2-Bromo-4-methylaniline (CAS 583-68-6) - Widely available commodity chemical.
-
Reagents: Acetone (solvent/reactant), Sodium Triacetoxyborohydride (STAB), Acetic Acid.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-4-methylaniline (1.0 eq) in Acetone (excess, acts as solvent).
-
Acidification: Add Acetic Acid (1.5 eq) to activate the imine formation. Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 - 2.0 eq) portion-wise. Note: STAB is preferred over NaBH4 for its selectivity toward imines.
-
Monitoring: Warm to RT and stir overnight. Monitor by TLC/LC-MS for disappearance of primary amine.
-
Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove trace unreacted aniline.
Why this works: The ortho-bromine provides steric hindrance, which actually helps prevent over-alkylation to the tertiary amine, making the mono-N-isopropyl product the major species [1].
Quality Assurance & Validation
Upon receipt or synthesis, the compound must be validated. The N-isopropyl group has a distinct NMR signature.
QC Workflow
-
Appearance Check: Should be a viscous oil or low-melting solid (depending on purity). Darkening indicates oxidation.
-
1H-NMR Validation (CDCl3):
-
Isopropyl Methyls: Look for a doublet (d) at ~1.2 ppm (6H).
-
Isopropyl Methine: Look for a septet (m) at ~3.6 - 3.8 ppm (1H). Crucial: This signal confirms the isopropyl is on the Nitrogen.
-
Aromatic Region: Three protons. The ortho-bromo positioning creates a specific splitting pattern (typically a doublet, doublet of doublets, and doublet).
-
NH Proton: Broad singlet, exchangeable (often ~4.0-5.0 ppm).
-
-
Purity Calculation: Integration of the Isopropyl Methine vs. any impurity peaks.
Safety & Handling (HSE)
As a halogenated aniline derivative, standard safety protocols apply.
-
Hazards: Toxic if swallowed/inhaled. Skin and eye irritant.[1][2][3] Potential sensitizer.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines oxidize over time; dark color does not always indicate decomposition but suggests purification may be needed for sensitive catalysis.
-
Disposal: Halogenated organic waste streams.
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
EON Biotech Product Listing. "2-bromo-4-methyl-N-(propan-2-yl)aniline – (1019616-06-8)."
-
PubChem Compound Summary. "2-Bromo-4-methylaniline (Precursor Data)."
-
Master Organic Chemistry. "Reductive Amination: Mechanism and Reagents."
